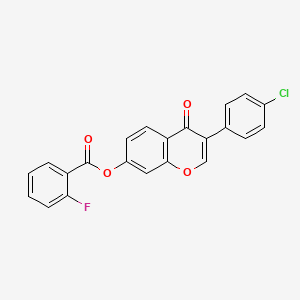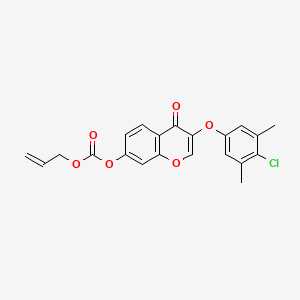![molecular formula C21H18Cl2O4 B3755491 [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate](/img/structure/B3755491.png)
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate
Overview
Description
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate is a complex organic compound that features a chromenone core substituted with a 2,4-dichlorophenyl group and a 3,3-dimethylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable chromenone derivative under acidic or basic conditions to form the intermediate. This intermediate is then esterified with 3,3-dimethylbutanoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] acetate
- [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] propanoate
- [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] butanoate
Uniqueness
The uniqueness of [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate lies in its specific substitution pattern and ester group, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O4/c1-21(2,3)10-19(24)27-13-5-7-15-18(9-13)26-11-16(20(15)25)14-6-4-12(22)8-17(14)23/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPMXNSBRDFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3755409.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-methylphenyl)acrylamide](/img/structure/B3755413.png)
![4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B3755414.png)
![N-(3-bromo-4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3755420.png)
![[3-(4-Methylphenoxy)-4-oxochromen-7-yl] 3-bromobenzoate](/img/structure/B3755439.png)
![3-chloro-4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3755444.png)
![[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate](/img/structure/B3755449.png)

![[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate](/img/structure/B3755471.png)
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate](/img/structure/B3755475.png)



![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate](/img/structure/B3755505.png)
